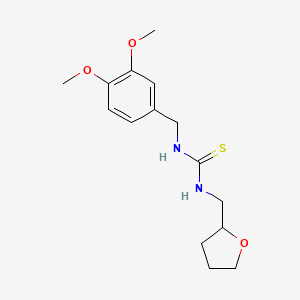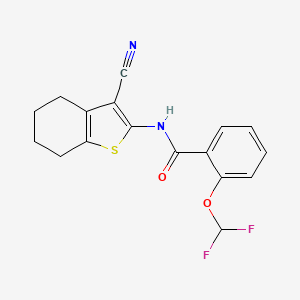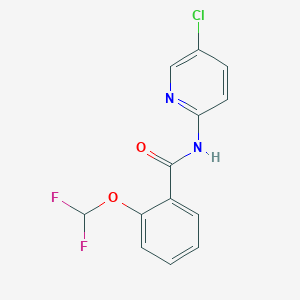![molecular formula C22H24BrN3O4 B10959664 butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B10959664.png)
butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-yl carbonyl compound under controlled conditions to form the intermediate.
Coupling with benzoate: The intermediate is further reacted with butyl 4-aminobenzoate to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Butyl-4-[({5-[(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Arzneimittel verwendet werden, insbesondere solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Es kann in Studien verwendet werden, die die Wechselwirkung komplexer organischer Moleküle mit biologischen Systemen untersuchen.
5. Wirkmechanismus
Der Mechanismus, durch den Butyl-4-[({5-[(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoat seine Wirkung ausübt, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit spezifischen molekularen Zielstrukturen zu interagieren. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die zu Veränderungen in zellulären Prozessen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel der Verbindung ab.
Ähnliche Verbindungen:
Butyl-4-aminobenzoat: Teilt die Benzoatstruktur, jedoch ohne die Pyrazol- und Furanringe.
4-Brom-3,5-dimethyl-1H-pyrazol: Enthält den Pyrazolring, jedoch ohne die Benzoat- und Furanstrukturen.
Furan-2-yl-Carbonylverbindungen: Teilen den Furanring, unterscheiden sich jedoch in anderen strukturellen Aspekten.
Eindeutigkeit: Butyl-4-[({5-[(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoat ist einzigartig aufgrund seiner Kombination aus aromatischen, Pyrazol- und Furanringen, die ihm spezifische chemische und physikalische Eigenschaften verleihen, die in den einzelnen Komponenten oder einfacheren Analogen nicht vorhanden sind.
Wirkmechanismus
The mechanism by which butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Butyl 4-aminobenzoate: Shares the benzoate structure but lacks the pyrazole and furan rings.
4-bromo-3,5-dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoate and furan structures.
Furan-2-yl carbonyl compounds: Share the furan ring but differ in other structural aspects.
Uniqueness: Butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate is unique due to its combination of aromatic, pyrazole, and furan rings, which confer specific chemical and physical properties that are not present in the individual components or simpler analogs.
Eigenschaften
Molekularformel |
C22H24BrN3O4 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
butyl 4-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O4/c1-4-5-12-29-22(28)16-6-8-17(9-7-16)24-21(27)19-11-10-18(30-19)13-26-15(3)20(23)14(2)25-26/h6-11H,4-5,12-13H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
AJYJNDSFSKGVIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)
![(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B10959595.png)

![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
![N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959607.png)

![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)

![ethyl 2-({[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10959622.png)
![(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959623.png)
![3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)
![4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959643.png)
![5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B10959659.png)
